

Molecular Structure and Stereoisomerism: The Foundation of Function

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Compound of Interest

Compound Name: **2-Cyclohexylcyclohexanol**

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2-Cyclohexylcyclohexanol is characterized by a molecular structure consisting of two saturated cyclohexane rings linked by a carbon-carbon bond. A hydroxyl (-OH) group is attached to one ring at a carbon adjacent to this linkage.^{[1][2]} The presence of two chiral centers at the 1- and 2-positions of the cyclohexanol ring means that the molecule exists as distinct stereoisomers.

The most fundamental isomeric distinction is between the cis and trans diastereomers. This designation describes the relative orientation of the hydroxyl group and the adjacent cyclohexyl group. The specific stereoisomer has a profound impact on the molecule's physical properties, such as melting point and solubility, and dictates the stereochemical outcome of its reactions.

cis-2-Cyclohexylcyclohexanol

trans-2-Cyclohexylcyclohexanol

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Caption: 2D representations of cis and trans-**2-Cyclohexylcyclohexanol**.

Core Physical Properties

The physical characteristics of **2-Cyclohexylcyclohexanol** are governed by its substantial molecular weight and the capacity for intermolecular hydrogen bonding via its hydroxyl group. The data presented below is a consolidation from various sources, and minor variations may exist depending on the specific isomer and purity.

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Formula | C ₁₂ H ₂₂ O | [1] [2] |
| Molecular Weight | 182.30 g/mol | [1] [3] |
| CAS Number | 6531-86-8 | [1] [2] [4] |
| Appearance | Colorless to white solid | [5] [6] |
| Boiling Point | ~160-161 °C | [6] |
| Melting Point | ~20-25 °C (Varies significantly with isomer) | [5] [6] |
| Density | ~0.95 g/mL | [6] |
| Solubility | Insoluble in water, soluble in most organic solvents | [7] |

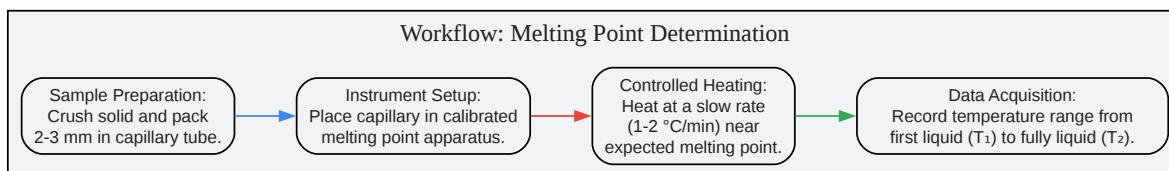
Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid like **2-Cyclohexylcyclohexanol**. A sharp, narrow melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

- **Sample Preparation:** A small quantity of the crystalline solid is finely crushed into a powder. The powder is then carefully packed into a glass capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

- Heating and Observation: The sample is heated at a controlled rate, typically increasing by 1-2 °C per minute as it approaches the expected melting point.
- Data Recording: Two temperatures are recorded: T_1 , the temperature at which the first drop of liquid is observed, and T_2 , the temperature at which the entire sample has liquefied. The melting point is reported as the range $T_1 - T_2$.



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Caption: A standardized workflow for accurate melting point determination.

Chemical Properties and Spectroscopic Profile

The chemical behavior of **2-Cyclohexylcyclohexanol** is dominated by the reactivity of its secondary hydroxyl group. It readily participates in oxidation, substitution, and elimination reactions.[4]

Key Chemical Transformations:

- Oxidation to Ketone: The secondary alcohol can be oxidized to form the corresponding ketone, 2-cyclohexylcyclohexanone.[4] This is a foundational reaction in organic synthesis. The choice of oxidizing agent (e.g., Jones reagent, PCC, or TEMPO-mediated systems) is critical and depends on the desired yield and the need to avoid over-oxidation or side reactions.[4]
- Dehydration to Alkene: Under acidic conditions, **2-Cyclohexylcyclohexanol** undergoes dehydration (elimination) to yield cyclohexylcyclohexene isomers. The regioselectivity of this reaction is governed by thermodynamic and kinetic factors, often favoring the more substituted (Zaitsev) product.

- Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides) in the presence of an acid catalyst produces esters. This reaction is frequently used to create derivatives with applications as flavoring agents or plasticizers.[8]

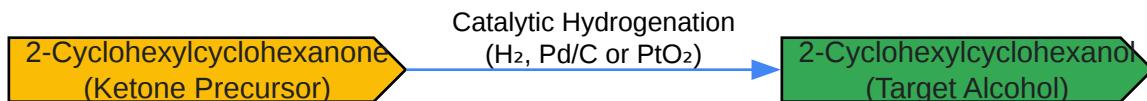
Spectroscopic Analysis:

Spectroscopic data is essential for the structural confirmation of **2-Cyclohexylcyclohexanol**.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A strong, broad absorption band is expected in the 3200-3600 cm^{-1} region, which is characteristic of the O-H stretching vibration from the alcohol. A C-O stretching band will also be prominent around 1050-1150 cm^{-1} .[3]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) corresponding to its molecular weight (182.3 g/mol), along with characteristic fragmentation patterns resulting from the loss of water ($\text{M}-18$) and cleavage of the cyclohexane rings.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will be complex in the aliphatic region (1.0-2.5 ppm) due to the numerous, overlapping signals from the 21 protons on the two cyclohexane rings. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a distinct multiplet, and the hydroxyl proton itself will be a broad, exchangeable singlet.[3]
 - ^{13}C NMR: The carbon atom bonded to the hydroxyl group will have a characteristic chemical shift in the 65-80 ppm range. The remaining eleven sp^3 hybridized carbons of the rings will appear further upfield.

Synthesis Pathways

A prevalent and industrially relevant method for synthesizing **2-Cyclohexylcyclohexanol** is the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[4][9] This reduction can be achieved using hydrogen gas with a metal catalyst, such as palladium, platinum, or nickel, under controlled temperature and pressure.[4] The stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions.



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Caption: Synthesis of **2-Cyclohexylcyclohexanol** via ketone reduction.

An alternative historical route involves the reaction of phenol with hydrogen in the presence of a palladium catalyst at high temperatures (150-250 °C).[4][8]

Applications and Utility

2-Cyclohexylcyclohexanone, the direct precursor and oxidation product, finds use as a flavoring agent, insect repellent, and perfume fixative.[8] Derivatives of **2-Cyclohexylcyclohexanol**, particularly its esters, are employed as plasticizers and in the fragrance industry. Its role as a versatile synthetic intermediate is its most significant contribution to the fields of chemistry and material science.[4]

Safety and Handling

2-Cyclohexylcyclohexanol is considered a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin.[10] It can cause skin and serious eye irritation.[10] Standard laboratory safety protocols should be strictly followed.

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[10]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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